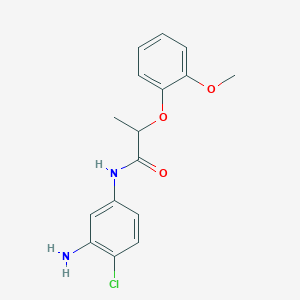
N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-propanamide
Übersicht
Beschreibung
N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-propanamide, also known as NAC-MPA, is a synthetic compound with a broad range of applications in the field of scientific research. It is used as a chemical probe to study the structure and function of proteins, as well as to study the effects of various drugs and compounds on biological systems. NAC-MPA is also used in laboratory experiments to study the biochemistry and physiology of various organisms.
Wissenschaftliche Forschungsanwendungen
Biochemical Properties and Inhibition Capabilities
Preclinical Toxicity Evaluation of Tepoxalin : Tepoxalin, a structurally related compound, has been evaluated for its toxicity in animal models. The studies demonstrate its effects on liver weight, hepatic necrosis, and renal changes indicative of analgesic nephropathy syndrome. It highlights the dual inhibition of cyclooxygenase and 5-lipoxygenase activities by tepoxalin, distinguishing it from most marketed anti-inflammatory drugs due to its relatively lesser gastrointestinal side effects within the estimated therapeutic dose range (Knight et al., 1996).
Optimization of Kinase Inhibitors : Research on the optimization of 4-phenylamino-3-quinolinecarbonitriles, which are potent inhibitors of Src kinase activity, has led to the development of compounds with significant inhibitory effects on Src-mediated cell proliferation and tumor growth in xenograft models. These findings contribute to the understanding of structural requirements for the inhibition of kinase activity, potentially offering insights into the development of therapeutics targeting specific kinases (Boschelli et al., 2001).
Antimicrobial and Antifungal Activities
Bioactive Constituents of Jolyna laminarioides : The study on Jolyna laminarioides has identified compounds, including methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, demonstrating chymotrypsin inhibitory activity and effectiveness against Escherichia coli and Shigella boydii. Fucosterol, isolated from the same extract, showed antifungal activity against various fungi, indicating the potential of these compounds in developing antimicrobial and antifungal agents (Atta-ur-rahman et al., 1997).
Synthesis and Anticonvulsant Studies
N-Benzyl-3-[(Chlorophenyl) Amino] propanamides : The synthesis and evaluation of N-Benzyl-3-[(chlorophenyl)amino]propanamides have shown these compounds to be potent in maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models. Their effectiveness against generalized seizures with favorable therapeutic indices suggests a significant potential for use as anticonvulsants (Idris et al., 2011).
Antitumor Agents
Tubulin-Targeting Antitumor Agents : Studies on 3-phenoxy-1,4-diarylazetidin-2-ones have led to the identification of compounds with potent antiproliferative activities. These agents inhibit the polymerization of tubulin, disrupt microtubular structures in cells, and induce G2/M arrest and apoptosis. This research provides a foundation for developing new antitumor agents targeting tubulin (Greene et al., 2016).
Eigenschaften
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(2-methoxyphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-10(22-15-6-4-3-5-14(15)21-2)16(20)19-11-7-8-12(17)13(18)9-11/h3-10H,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEWQBCUYPFHMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)N)OC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1532329.png)
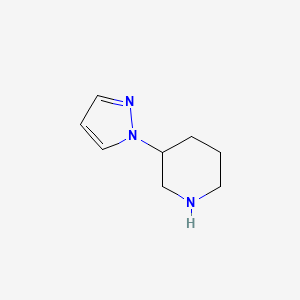
![[(6-fluoro-1H-indazol-3-yl)methyl]amine](/img/structure/B1532331.png)
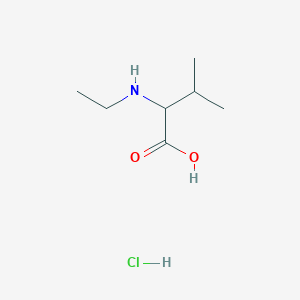
![1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1532341.png)
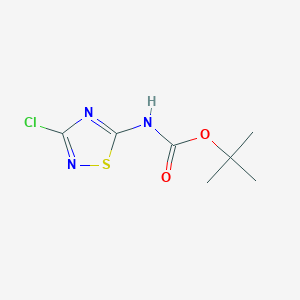
![[1-(4-Bromophenyl)cyclopentyl]methanol](/img/structure/B1532343.png)
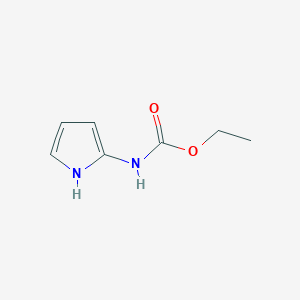
![1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-amine](/img/structure/B1532347.png)
![tert-butyl N-[carbamothioyl(phenyl)methyl]carbamate](/img/structure/B1532348.png)
![5-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1532349.png)
![1-[6-(4-Fluorophenyl)pyridin-3-yl]ethanone](/img/structure/B1532350.png)
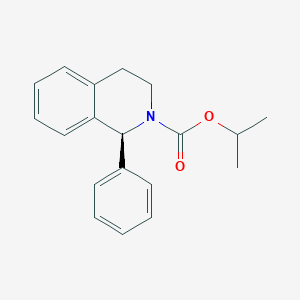
![(R)-4-((3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1532352.png)